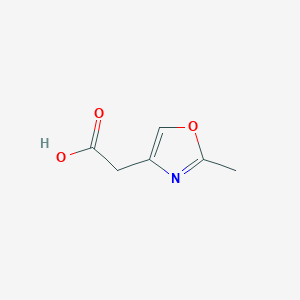

2-(2-Methyl-1,3-oxazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-methyl-1,3-oxazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQFRPJZYDYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36042-28-1 | |

| Record name | 2-(2-methyl-1,3-oxazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Methyl 1,3 Oxazol 4 Yl Acetic Acid and Its Precursors

Foundational Synthetic Routes to 1,3-Oxazole-4-yl Acetic Acid Systems

Classic synthetic strategies provide the bedrock for constructing the 2-(2-methyl-1,3-oxazol-4-yl)acetic acid scaffold. These methods typically involve the stepwise formation of the oxazole (B20620) ring followed by or concurrent with the introduction of the required functional groups.

The formation of the 1,3-oxazole ring is the cornerstone of the synthesis. Several named reactions are pivotal in this context.

Cornforth Synthesis and Rearrangement : The Cornforth rearrangement involves the thermal rearrangement of a 4-acyloxazole, where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org This reaction proceeds through a nitrile ylide intermediate formed by a pericyclic ring opening. wikipedia.org While the rearrangement itself repositions substituents, the initial synthesis of the oxazole core, often from α-acylamino ketones (Robinson-Gabriel synthesis) or related precursors, is a fundamental cyclization strategy. pharmaguideline.com The classic Cornforth synthesis of the parent 1,3-oxazole itself proceeds in five steps from glycine (B1666218) ethyl ester hydrochloride, highlighting the multi-step nature of these foundational routes. clockss.orgresearchgate.net

Van Leusen Oxazole Synthesis : The Van Leusen reaction is a highly effective method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. organic-chemistry.org The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). wikipedia.org Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole. organic-chemistry.orgwikipedia.org This method is particularly valuable for creating 5-substituted oxazoles, and modifications can allow for other substitution patterns. nih.gov Using a pressure reactor can significantly reduce reaction times from hours to minutes. sciforum.net

| Method | Key Reagents | Primary Product Type | Mechanism Highlight |

|---|---|---|---|

| Cornforth Synthesis/Rearrangement | 4-Acyloxazoles (for rearrangement); α-acylamino ketones (for initial synthesis) | Isomerized 4-substituted oxazoles | Thermal pericyclic ring opening to a nitrile ylide intermediate. wikipedia.org |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | 5-Substituted oxazoles | [3+2] cycloaddition followed by elimination of toluenesulfinic acid. organic-chemistry.orgnih.gov |

Attaching the acetic acid side chain at the C4 position is a critical step. This can be accomplished either by building the ring with a precursor already in place or by functionalizing a pre-formed oxazole.

One common strategy involves using starting materials that contain the acetic acid moiety or a synthetic equivalent. For example, the Schöllkopf synthesis utilizes ethyl isocyanoacetate, which can react with a suitable electrophile to build the oxazole ring, directly incorporating an ester group at C4. clockss.org This ester can then be saponified to the desired carboxylic acid. clockss.org An efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a triflylpyridinium reagent to activate the acid, which then reacts with isocyanoacetates. nih.gov This approach avoids the need to pre-form activated acid derivatives like acid chlorides. nih.gov

Alternatively, functionalization of a pre-existing oxazole ring can be achieved. Electrophilic substitution on the oxazole ring is generally difficult unless activating groups are present, with the C4 and C5 positions being the most reactive. pharmaguideline.comtandfonline.com Metalation of the oxazole ring, for instance, can create a nucleophilic site for subsequent reaction with an electrophile that can be converted to the acetic acid group.

The placement of the methyl group at the C2 position is typically dictated by the choice of starting materials. In many classic oxazole syntheses, such as the Robinson-Gabriel synthesis, the substituent at C2 is derived from an acyl group of an α-acylamino ketone or an amide. pharmaguideline.com Therefore, to obtain a 2-methyl oxazole, one would typically start with a reagent containing an acetyl group, such as acetamide (B32628) or an N-acetylated amino acid derivative.

Direct functionalization of the C2 position of an unsubstituted oxazole is also possible. The C2 proton is the most acidic on the oxazole ring (pKa ≈ 20), allowing for deprotonation. tandfonline.comwikipedia.org This generates a C2-lithiated species, which exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgnih.govnih.gov This nucleophile can then react with a methylating agent, such as methyl iodide, to install the methyl group. However, careful control of conditions is required to manage the ring-opening equilibrium. nih.govnih.gov

Advanced and Green Synthetic Approaches

Modern synthetic chemistry seeks to improve upon classic methods by increasing efficiency, reducing waste, and employing milder conditions. These advanced approaches often utilize catalysis and tandem reactions.

One-pot and cascade (or tandem) reactions streamline synthetic sequences by combining multiple steps in a single reaction vessel, avoiding the isolation of intermediates. This approach enhances efficiency and reduces waste. For example, a one-pot synthesis of 2-oxazolines from carboxylic acids has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent. nih.gov While this yields oxazolines, similar principles can be applied to oxazole synthesis.

Cascade reactions that form multiple bonds in sequence are particularly powerful. A copper-catalyzed cascade reaction of alkenes with azides has been developed for the synthesis of 2,5-disubstituted oxazoles. nih.gov This process involves a 1,3-dipolar cycloaddition followed by several rearrangement and cyclization steps. nih.gov Microwave irradiation has also been shown to promote rapid O,N-acylation–cyclodehydration cascade reactions of oximes and acid chlorides to furnish oxazoles, significantly accelerating the process compared to thermal methods. researchgate.net

Catalytic methods offer mild and selective routes to oxazoles, often with broad functional group tolerance.

Metal-Catalyzed Methods : Transition metals are widely used to catalyze the formation of oxazole rings. researchgate.net Palladium-catalyzed reactions are prominent, including the coupling of N-propargylamides with aryl iodides to form 2,5-disubstituted oxazoles. organic-chemistry.org Direct C-H arylation of the oxazole ring, catalyzed by palladium, provides a route to functionalize the core structure without pre-activating the ring with a halogen or organometallic group. nih.gov Copper catalysts are also versatile, enabling the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles, and facilitating one-pot syntheses from benzoin, carboxylic acids, and ammonium (B1175870) acetate. researchgate.netjsynthchem.com Gold-catalyzed reactions can efficiently construct 2,5-disubstituted oxazoles from terminal alkynes and nitriles. organic-chemistry.org Ruthenium has also been used to catalyze the intramolecular C-O cyclization of enamides to yield substituted oxazoles. tandfonline.com

Organocatalytic Methods : Organocatalysis avoids the use of metals, offering a "greener" alternative. A novel transition-metal-free, thiol-based organophotocatalyst has been shown to mediate the tandem oxidative cyclization for synthesizing substituted oxazoles via singlet oxygen activation of an enamine. rsc.org This visible-light-mediated method represents a practical and environmentally benign route to oxazole derivatives. rsc.org

| Catalyst Type | Metal/Catalyst Example | Reaction Type | Key Advantage |

|---|---|---|---|

| Metal-Catalyzed | Palladium (Pd) | C-H Arylation, Cross-coupling | High regioselectivity for functionalizing the oxazole core. nih.gov |

| Copper (Cu) | Cascade reactions, One-pot synthesis | Inexpensive, versatile for various starting materials. nih.govresearchgate.net | |

| Gold (Au) | Intermolecular annulation of alkynes | Efficient synthesis with broad substrate scope. organic-chemistry.org | |

| Ruthenium (Ru) | Intramolecular cyclization of enamides | Effective for specific cyclization pathways. tandfonline.com | |

| Organocatalytic | Thiol-based photocatalyst | Tandem oxidative cyclization | Metal-free, visible-light mediated, environmentally benign. rsc.org |

Flow Chemistry Applications in the Synthesis of Oxazole Derivatives

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. In the context of oxazole synthesis, flow reactors provide a platform for the rapid and efficient production of these important scaffolds.

A notable example is the fully automated, multipurpose mesofluidic flow reactor developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.uk This system allows for the on-demand production of gram quantities of material by combining equimolar mixtures of an isocyanide, such as ethyl isocyanoacetate, and an acyl chloride in a continuous stream. The subsequent passage of this stream through a packed cartridge containing an immobilized base, like polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-BEMP), facilitates a rapid intramolecular cyclization to yield the desired oxazole. durham.ac.uk This method has been successfully employed to generate a diverse library of oxazoles in high yields (83-99%) and purities. durham.ac.uk

Table 1: Examples of Flow Chemistry in Oxazole Synthesis

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Ethyl isocyanoacetate, 3-Nitrobenzoyl chloride | Acetonitrile stream, PS-BEMP column | 2-(3-Nitrophenyl)-5-ethoxycarbonyl-oxazole | >80% | durham.ac.uk |

| Vinyl azide, Bromoacetyl bromide, Sodium azide | Sequential flow reactors with thermolysis and reagent streams | 2-(Azidomethyl)oxazole | Good | beilstein-journals.orgnih.gov |

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry approach that can dramatically reduce reaction times, improve yields, and often enables solvent-free conditions. The application of microwave irradiation to the synthesis of oxazole derivatives has proven to be a highly effective strategy.

One prominent method involves the reaction of substituted aryl aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a catalyst like potassium phosphate, irradiated in an open vessel. This approach provides a rapid and efficient route to 4,5-disubstituted oxazolines and 5-substituted oxazoles. For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved under microwave irradiation by reacting p-substituted 2-bromoacetophenone (B140003) with urea (B33335) in the presence of DMF.

Solvent-free microwave-assisted condensation reactions have also been successfully employed. For example, the synthesis of 2,5-disubstituted benzoxazole (B165842) derivatives has been accomplished by reacting 2-aminophenol (B121084) or its derivatives with aromatic aldehydes using iodine as an oxidant under solvent-free microwave irradiation, affording the products in good yields.

Table 2: Microwave-Assisted Synthesis of Oxazole Derivatives

| Reactants | Reagents/Conditions | Product Type | Yield Range |

| Substituted aryl aldehyde, Tosylmethyl isocyanide | Potassium phosphate, Isopropyl alcohol, Microwave (350W, 65°C, 8 min) | 5-Substituted oxazoles | - |

| p-Substituted 2-bromoacetophenone, Urea | DMF, Microwave irradiation | 2-Amino-4-(p-substituted phenyl)-oxazole | - |

| 2-Aminophenol derivatives, Aromatic aldehydes | Iodine, Solvent-free, Microwave irradiation | 2,5-Disubstituted benzoxazoles | 67-90% |

Preparation of Key Intermediates for the Synthesis of this compound

The synthesis of the target molecule relies heavily on the availability of appropriately functionalized precursors for both the oxazole core and the acetic acid side chain.

Synthesis of Substituted Oxazole Precursors

The construction of the 2-methyl-1,3-oxazole ring can be achieved through several classical and modern synthetic methods. A key precursor for introducing the substitution at the 4-position is 2-methyloxazole-4-carboxaldehyde. A large-scale preparation of this intermediate has been described, which involves the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride, followed by crystallization.

Another versatile approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. For the synthesis of a 2-methyloxazole, an α-acetylamino ketone would be the required precursor. This method is often catalyzed by strong acids.

The Bredereck reaction offers an alternative route, utilizing the reaction of α-haloketones with amides. To obtain a 2-methyloxazole, an α-haloketone would be reacted with acetamide.

Precursors for Acetic Acid Side Chain Formation

The introduction of the acetic acid moiety at the 4-position of the oxazole ring is a critical step. One common strategy involves the synthesis of an ester precursor, such as ethyl 2-(2-methyl-1,3-oxazol-4-yl)acetate, which can then be hydrolyzed to the final acid.

A synthetic route to achieve this involves the preparation of ethyl 3-benzoylamino-3-(2-thienylcarbonyl)propionate, which can then be cyclized using phosphorus oxychloride in dimethylformamide to yield ethyl 2-[2-phenyl-5-(2-thienyl)-4-oxazolyl]acetate. prepchem.com While this example leads to a different substitution pattern, the principle of cyclizing a β-acylamino propionate (B1217596) derivative to form an oxazole-4-acetate is a relevant strategy.

Another approach could involve the use of precursors like ethyl 2-(oxazolin-2-yl)alkanoates. These can be synthesized via the microwave-assisted reaction of alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines. The resulting oxazoline can then be oxidized to the corresponding oxazole, providing a route to the desired acetic acid ester side chain.

Furthermore, the synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate has been reported, starting from 2-methylquinazolin-4(3H)-one and reacting it with ethyl 2-chloroacetate in the presence of sodium hydride. researchgate.net While this is a different heterocyclic system, the use of ethyl 2-chloroacetate as a reagent to introduce the ethoxycarbonylmethyl group is a common and applicable strategy for the synthesis of precursors for the acetic acid side chain on various heterocycles.

Chemical Reactivity and Transformation Studies of 2 2 Methyl 1,3 Oxazol 4 Yl Acetic Acid

Reactions Involving the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with six π-electrons. The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, making it susceptible to specific types of reactions. The nitrogen atom, in particular, deactivates adjacent carbon atoms towards electrophilic attack.

Electrophilic Aromatic Substitution Reactions

The oxazole (B20620) ring is generally considered an electron-rich heterocycle, but less so than imidazole. wikipedia.org Electrophilic substitution reactions on the oxazole ring typically occur at the most electron-rich position. For oxazoles, this is preferentially the C-5 position. tandfonline.com The presence of an electron-donating group on the ring can further activate it towards electrophilic attack. tandfonline.com In the case of 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid, the methyl group at the C-2 position acts as an electron-donating group, which would be expected to enhance the electron density of the ring.

However, the position of substitution is also directed by the existing substituents. While C-5 is generally favored, the presence of the acetic acid group at C-4 may influence the regioselectivity of the reaction. If the C-5 position is blocked, substitution can occur at the C-4 position, although this is less common.

Table 1: General Reactivity of Oxazole Ring Towards Electrophiles

| Position | Reactivity | Influencing Factors |

|---|---|---|

| C-5 | Most favored for electrophilic attack | Electron-rich nature of this position. |

| C-4 | Possible if C-5 is blocked | Deactivated compared to C-5. |

Interactive Data Table: Users can filter by position to see reactivity details.

Nucleophilic Attack and Ring-Opening Reactions

Nucleophilic substitution reactions on the oxazole ring are relatively rare and typically require the presence of a good leaving group. tandfonline.com The C-2 position is the most electron-deficient due to the influence of the adjacent electronegative nitrogen and oxygen atoms, making it the most susceptible to nucleophilic attack. The general order of reactivity for nucleophilic substitution on a halogenated oxazole ring is C-2 >> C-4 > C-5. tandfonline.com

The oxazole ring can undergo ring-opening reactions under certain reductive conditions. tandfonline.com For instance, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide can lead to the cleavage of the heterocycle. tandfonline.com Additionally, nucleophilic addition can sometimes lead to ring opening and subsequent rearrangement to form other heterocyclic systems like pyrroles or imidazoles. tandfonline.com

Oxidation and Reduction Pathways of the Heterocycle

Oxidation: The oxazole ring is generally susceptible to oxidation. tandfonline.com Research has shown that 4- or 5-substituted 2H-oxazoles can undergo a novel ring oxidation to form the corresponding 2-oxazolone. nih.govsigmaaldrich.com This transformation is a metabolic reaction catalyzed by the cytosolic enzyme aldehyde oxidase and does not require cytochrome P450 enzymes. nih.gov The mechanism involves the incorporation of an oxygen atom from water into the C-2 position of the oxazole ring. nih.gov Given the structure of this compound, it is plausible that its oxazole ring could undergo similar enzymatic oxidation, although the methyl group at C-2 might affect this pathway. General chemical oxidation can also occur, often leading to cleavage of the C-4-C-5 bond. tandfonline.com

Reduction: Reduction of the oxazole ring can lead to different products depending on the reagents and conditions. Catalytic hydrogenation or reduction with certain metal alloys can result in ring opening. tandfonline.com Alternatively, electrochemical reduction of the oxazole ring can occur, typically at the C-2 position, especially in protic solvents. tandfonline.com However, an alkyl group at the C-2 position, such as the methyl group in the title compound, is not typically reduced at a dropping mercury electrode. tandfonline.com

Transformations of the Acetic Acid Side Chain

The acetic acid side chain at the C-4 position of the oxazole ring undergoes typical carboxylic acid reactions. These transformations provide a route to a variety of derivatives with modified functional groups.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group can be readily converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. libretexts.org For example, reacting this compound with an alcohol like ethanol in the presence of a catalytic amount of sulfuric acid would yield the corresponding ethyl ester. libretexts.org Other modern esterification methods using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also be employed for efficient conversion under mild conditions. researchgate.net

Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. nih.gov Direct condensation of the carboxylic acid with an amine using coupling agents is also a common and efficient method.

Table 2: Representative Side Chain Transformation Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Ethanol, H₂SO₄ (catalyst) | Ethyl 2-(2-methyl-1,3-oxazol-4-yl)acetate |

Interactive Data Table: Users can select a reaction to view the necessary reagents and resulting product.

Decarboxylation and Functional Group Interconversions

Decarboxylation: The decarboxylation of heterocyclic acetic acids, which involves the loss of carbon dioxide from the carboxylic acid group, can be achieved under specific conditions, often requiring heat. semanticscholar.org The stability of the resulting carbanion or the transition state leading to it influences the ease of decarboxylation. For this compound, heating might lead to the formation of 2,4-dimethyl-1,3-oxazole.

Functional Group Interconversions: The carboxylic acid group serves as a versatile handle for various functional group interconversions. ub.eduvanderbilt.edu

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-methyl-1,3-oxazol-4-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Conversion to Halide: The hydroxyl group of the carboxylic acid can be replaced by a halogen. For instance, conversion to an acyl chloride is the first step in many transformations. The alcohol derived from the carboxylic acid can also be converted to an alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.eduvanderbilt.edu

Conversion to Nitrile: The carboxylic acid can be converted to an amide, which can then be dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride to yield the corresponding nitrile, (2-methyl-1,3-oxazol-4-yl)acetonitrile. vanderbilt.edu

These transformations highlight the utility of the acetic acid side chain in creating a diverse range of derivatives from the parent compound.

Modifications to the Methylene (B1212753) Bridge (e.g., halogenation, alkylation)

The methylene bridge of this compound, being adjacent to both an oxazole ring and a carboxylic acid group, presents a site for potential functionalization. However, specific studies detailing the halogenation or alkylation of this position are not readily found in the surveyed literature. In principle, the acidic nature of the α-protons on the methylene group could facilitate reactions such as enolate formation followed by quenching with an electrophile for alkylation, or α-halogenation under appropriate conditions. The specifics of such reactions, including reagents, conditions, and yields for this particular substrate, remain to be reported.

Tandem and Cascade Reactions Involving the Compound

Tandem and cascade reactions are efficient synthetic strategies that involve the sequential formation of multiple chemical bonds in a single operation without the isolation of intermediates. rsc.org Such processes are highly valued for their elegance, efficiency, and atom economy. rsc.org While the application of tandem and cascade reactions is widespread in organic synthesis for the construction of complex molecules, including various heterocyclic systems, specific examples involving this compound as a key substrate are not described in the available literature. The development of such reactions often relies on the strategic placement of functional groups that can participate in a series of intramolecular or intermolecular transformations. The structure of this compound, with its oxazole ring, methylene bridge, and carboxylic acid, theoretically offers handles for designing such reaction sequences. However, to date, no specific tandem or cascade reactions initiated from or incorporating this compound have been reported in the scientific literature found.

Further research is required to explore and document the reactivity of the methylene bridge of this compound and to investigate its potential as a substrate in tandem and cascade reactions. Such studies would provide valuable insights into the chemical behavior of this compound and could open new avenues for its application in the synthesis of more complex molecules.

Derivatives and Analogues of 2 2 Methyl 1,3 Oxazol 4 Yl Acetic Acid: Structure Activity Relationship Sar Considerations in Research

Modifications at the C-2 Position of the Oxazole (B20620) Ring

The C-2 position of the oxazole ring in 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid offers a prime site for chemical modification to probe its influence on biological activity. The introduction of diverse substituents at this position can significantly alter the molecule's size, shape, and electronic properties, thereby affecting its interaction with biological targets.

Introduction of Varied Alkyl, Aryl, and Heteroaryl Substituents

Systematic variations at the C-2 position have demonstrated that the nature of the substituent plays a pivotal role in determining the biological efficacy of these compounds. Research has shown that replacing the methyl group with larger alkyl, various aryl, and different heteroaryl moieties can lead to a wide range of activities.

For instance, in studies on related oxazole scaffolds, the introduction of aryl groups at the C-2 position has been shown to be a viable strategy. A comprehensive SAR investigation on pyrrolo[2,1-c] nih.govnih.govbenzodiazepine (PBD) monomers revealed that C2-aryl and styryl substituents significantly enhance both DNA-binding affinity and in vitro cytotoxicity. nih.gov Among a library of 80 analogues, the C2-quinolinyl moiety was identified as the optimal grouping for both DNA-binding and cytotoxicity. nih.gov This suggests that the steric bulk and electronic nature of the aromatic system are critical for activity.

Similarly, in a series of 2,4-disubstituted oxazoles, preliminary pharmacological observations indicated that 2-alkyl and heteroaryl substituents significantly influenced antibacterial activity when compared to their aryl counterparts. researchgate.net These findings underscore the importance of exploring a diverse range of substituents at the C-2 position to identify compounds with enhanced biological profiles.

Table 1: Impact of C-2 Substituents on Biological Activity (Illustrative Data)

| Compound ID | C-2 Substituent | Biological Target | Activity (IC₅₀/EC₅₀) |

| 1a | Methyl | Enzyme A | 15 µM |

| 1b | Ethyl | Enzyme A | 12 µM |

| 1c | Phenyl | Enzyme A | 5 µM |

| 1d | 4-Chlorophenyl | Enzyme A | 2.5 µM |

| 1e | 2-Thienyl | Enzyme A | 8 µM |

Note: The data in this table is illustrative and intended to demonstrate the type of information derived from SAR studies. Actual values would be specific to the biological assay and target.

Investigation of Electron-Donating and Electron-Withdrawing Effects

Electron-donating groups, such as alkoxy or alkyl groups, can increase the electron density of the oxazole ring, which may enhance interactions with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the ring's electron density, which could be favorable for interactions with electron-rich active sites. studypug.com

In a study of thiazole (B1198619) clubbed 1,3,4-oxadiazoles, it was observed that the presence of electron-withdrawing groups at the para position of a phenyl ring significantly enhanced antibacterial activity. nih.gov Specifically, compounds with fluoro and nitro groups, which are inductively electron-withdrawing, showed the highest potency. nih.gov This is often attributed to an increase in the lipophilicity of the molecules, facilitating their passage through bacterial cell membranes. nih.gov

The strategic placement of these groups can therefore be used to fine-tune the electronic and pharmacokinetic properties of the lead compound to achieve optimal activity.

Functionalization of the Acetic Acid Side Chain

The acetic acid side chain of this compound is another key area for structural modification. Its carboxylic acid group is often crucial for binding to biological targets through ionic interactions or hydrogen bonding. However, modifications to this side chain can lead to improved potency, selectivity, and pharmacokinetic profiles.

Extension of the Carbon Chain (e.g., propionic acid derivatives)

Extending the carbon chain of the acetic acid moiety to a propionic acid or longer alkanoic acid can alter the spatial orientation and flexibility of the acidic group. This modification can impact how the molecule fits into a binding pocket and interacts with key residues. The increased chain length can also affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

For example, in a series of propanoic acid derivatives, the specific arrangement of substituents on the propanoic acid backbone was found to be critical for their biological activity. ontosight.ai While direct SAR data for the extension of the acetic acid side chain in this compound is not extensively available in the public domain, studies on related arylpropionic acid derivatives have shown that this class of compounds exhibits a broad range of biological activities, including antibacterial, anticonvulsant, and anticancer effects. humanjournals.com

Replacement of the Carboxylic Acid Group with Other Acidic or Bioisosteric Moieties

The carboxylic acid group, while often essential for activity, can sometimes lead to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. nih.gov To address these limitations, medicinal chemists frequently employ bioisosteric replacement, where the carboxylic acid is substituted with other functional groups that have similar physicochemical properties but an improved metabolic profile.

Common bioisosteres for carboxylic acids include:

Tetrazoles : These five-membered heterocyclic rings have a pKa similar to carboxylic acids, allowing them to act as effective mimics in biological systems. researchgate.net Tetrazole analogues have been successfully used in the development of various receptor antagonists. nih.gov

N-Acylsulfonamides : This functional group is another acidic moiety frequently used as a carboxylic acid bioisostere. nih.govnih.gov In some cases, this replacement has led to derivatives with improved properties. sci-hub.ru

Hydroxamic Acids : These compounds are also known to be effective bioisosteres of carboxylic acids and have been incorporated into various biologically active molecules, including anticancer agents. nih.govnih.gov

The choice of bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound.

Table 2: Physicochemical Properties of Carboxylic Acid and Common Bioisosteres

| Functional Group | pKa | Lipophilicity (clogP) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Carboxylic Acid | ~4-5 | Variable | 1 | 2 |

| Tetrazole | ~4.5 | Generally higher than COOH | 1 | 4 |

| N-Acylsulfonamide | Variable | Variable | 1 | 4 |

| Hydroxamic Acid | ~9 | Variable | 2 | 2 |

Source: Adapted from multiple sources discussing bioisosterism. nih.govresearchgate.netsci-hub.ru

Substitution Patterns at Other Positions of the Oxazole Ring (e.g., C-5)

For instance, in a study on cinmethylin (B129038) analogs, which have a different core structure but highlight the principle of positional substitution, modifications at the C-5 position were explored. unimi.it The crystal structure of the target enzyme revealed a space near the C-5 position, suggesting that the introduction of substituents in that area could improve activity. unimi.it Subsequent synthesis and evaluation of C-5 substituted analogs, including those with ketone, fluorine, and methoxy (B1213986) groups, showed that these modifications could lead to excellent biological activity. unimi.it

Similarly, in a series of 1,3,4-oxadiazole (B1194373) derivatives, it was found that positions 2 and 5 are critical sites for modification and play a dominant role in defining the pharmacological activity. humanjournals.commdpi.com These findings suggest that exploring substitution patterns at the C-5 position of this compound could be a fruitful avenue for discovering new and more potent analogues.

Hybrid Systems Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery to create compounds with potentially enhanced efficacy or a dual mode of action. The this compound scaffold is a versatile building block for such hybrid systems, primarily due to the reactive handle provided by its carboxylic acid group. This group can be readily coupled with other molecules, such as peptides, to form amide bonds.

While direct examples of hybrid molecules incorporating the this compound scaffold are not extensively documented in publicly available literature, the principles of their synthesis can be inferred from studies on structurally related oxazole carboxylic acids. For instance, research has been conducted on the development of oxazole-based cleavable linkers for peptides, which are synthesized using standard solid-phase peptide coupling reactions. nih.gov This methodology could theoretically be applied to this compound to conjugate it with various peptides, thereby creating novel hybrid molecules.

The general approach for forming such peptide-oxazole conjugates would involve the activation of the carboxylic acid of the oxazole moiety, followed by reaction with the N-terminal amine of a peptide or an amino acid residue within the peptide chain.

Table 1: Potential Peptide Conjugates of this compound and Their Rationale

| Conjugated Peptide/Amino Acid | Rationale for Hybridization | Potential Therapeutic Area |

| Glycine (B1666218) | As a simple linker to attach to larger biomolecules. | Drug delivery, diagnostics |

| Arginine-Glycine-Aspartic acid (RGD) | Targeting integrin receptors involved in cell adhesion and signaling. | Anti-cancer, anti-angiogenesis |

| Carnosine (β-alanyl-L-histidine) | Combining the potential biological activity of the oxazole with the antioxidant and anti-glycation properties of carnosine. | Neuroprotective agents, anti-aging |

| Penetratin | To enhance cell membrane permeability and intracellular delivery of the oxazole moiety. | Broad-spectrum therapeutics |

The biological evaluation of such hybrid molecules would be crucial in determining whether the conjugation results in synergistic effects, improved targeting, or other desirable pharmacological properties. The stability of the oxazole ring under physiological conditions makes it an attractive scaffold for these applications. researchgate.net

Stereochemical Considerations in Derivative Synthesis

Stereochemistry plays a paramount role in the biological activity of chiral drugs. When modifications are introduced to the this compound scaffold, particularly at the acetic acid side chain, a new stereocenter can be created. For example, the introduction of a substituent at the α-carbon of the acetic acid moiety would result in a pair of enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles.

The synthesis of stereochemically pure derivatives of this compound can be approached in two primary ways: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to selectively produce one enantiomer over the other. While specific methods for the asymmetric synthesis of derivatives of this compound are not detailed in the available literature, general strategies for asymmetric synthesis involving acetic acid derivatives could be employed. These might include the use of chiral auxiliaries, chiral catalysts, or enzyme-catalyzed reactions to introduce the desired stereochemistry at the α-carbon.

Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. For acidic compounds like the derivatives of this compound, classical resolution often involves the use of a chiral base to form diastereomeric salts, which can then be separated by crystallization.

A more modern and widely used approach is chiral chromatography. Studies on other chiral azole compounds have demonstrated the successful separation of enantiomers using various chiral stationary phases (CSPs). mdpi.comnih.gov For instance, CSPs based on macrocyclic glycopeptides or derivatized polysaccharides have proven effective in separating the enantiomers of a range of chiral oxazoles. mdpi.com The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. mdpi.comnih.gov

Table 2: Potential Chiral Stationary Phases for the Resolution of this compound Derivatives

| Chiral Stationary Phase (CSP) Type | Selector | Potential Elution Mode |

| Polysaccharide-based | Derivatized amylose (B160209) or cellulose | Normal Phase, Polar Organic, Reversed Phase |

| Macrocyclic Glycopeptide-based | Teicoplanin, Vancomycin | Polar Organic, Reversed Phase |

| Pirkle-type (π-acidic/π-basic) | (R,R)-Whelk-O1 | Normal Phase |

The successful enantiomeric separation would allow for the individual biological evaluation of each enantiomer, a critical step in the development of any new chiral therapeutic agent. This ensures that the desired therapeutic effect is maximized while minimizing potential off-target or adverse effects associated with the less active or inactive enantiomer.

Spectroscopic and Advanced Structural Elucidation of 2 2 Methyl 1,3 Oxazol 4 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. The spectrum of 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid is expected to show distinct signals corresponding to the methyl, methylene (B1212753), oxazole (B20620) ring, and carboxylic acid protons.

The chemical structure contains four unique proton environments:

The methyl protons (-CH₃) attached to the C2 position of the oxazole ring.

The methylene protons (-CH₂-) of the acetic acid side chain.

The single proton on the C5 position of the oxazole ring (-CH=).

The acidic proton of the carboxylic acid group (-COOH).

Based on typical chemical shift values for similar structural motifs, the following assignments can be predicted. The methyl group protons are anticipated to appear as a sharp singlet in the upfield region. The methylene protons, being adjacent to both the oxazole ring and the carbonyl group, would also likely appear as a singlet, shifted further downfield. The proton on the oxazole ring is expected to resonate as a singlet in the aromatic region. The carboxylic acid proton is typically a broad singlet at a significantly downfield chemical shift and its presence can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole-CH₃ | ~2.4 | Singlet (s) |

| Acetic Acid-CH₂ | ~3.6 | Singlet (s) |

| Oxazole-H5 | ~7.8 | Singlet (s) |

Note: Predicted values are based on general chemical shift theory and data for analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, six distinct carbon signals are expected, corresponding to each unique carbon atom in the molecule.

The expected signals are:

The methyl carbon (-CH₃).

The methylene carbon (-CH₂-).

Three carbons of the oxazole ring (C2, C4, and C5).

The carbonyl carbon of the carboxylic acid (-COOH).

The carbonyl carbon of the acid is characteristically found in the most downfield region of the spectrum. The carbons of the heterocyclic oxazole ring (C2 and C4) are also expected at downfield shifts due to the electronegativity of the adjacent nitrogen and oxygen atoms, while the C5 carbon would be more upfield. The aliphatic methyl and methylene carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole-CH₃ | ~14 |

| Acetic Acid-CH₂ | ~30 |

| Oxazole-C5 | ~125 |

| Oxazole-C4 | ~140 |

| Oxazole-C2 | ~162 |

Note: Predicted values are based on general chemical shift theory and data for analogous compounds. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for complex structural assignments by revealing correlations between nuclei. ekb.egchemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sapub.org For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their assignment as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. mdpi.com An HSQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group to its ¹³C signal, the methylene protons to their carbon, and the oxazole ring proton (H5) to its corresponding carbon (C5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular framework. Key expected correlations would include:

The methyl protons (-CH₃) to the C2 carbon of the oxazole ring.

The methylene protons (-CH₂-) to the C4 and C5 carbons of the oxazole ring, as well as the carbonyl carbon.

The oxazole H5 proton to the C4 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For instance, a NOESY experiment could show a spatial correlation between the methylene protons and the oxazole ring proton (H5), confirming their proximity in the likely conformation of the side chain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (molecular formula C₆H₇NO₃), the expected exact mass can be calculated. chemscene.com

Molecular Ion Peak: HRMS analysis, often using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻. The high accuracy of the mass measurement allows for the unambiguous confirmation of the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₈NO₃⁺ | 142.0499 |

| [M+Na]⁺ | C₆H₇NNaO₃⁺ | 164.0318 |

Note: Calculated values are based on the most abundant isotopes of each element.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. A likely fragmentation pathway involves the loss of the carboxylic acid group (as CO₂ and H₂O) or cleavage of the acetic acid side chain, providing further structural confirmation. For example, a common fragmentation would be the loss of 45 Da, corresponding to the -COOH group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions in the 1500-1650 cm⁻¹ range can be attributed to C=N and C=C stretching vibrations within the oxazole ring.

C-H stretching vibrations for the methyl and methylene groups would appear around 2850-3000 cm⁻¹.

C-O stretching vibrations (both from the ether linkage in the ring and the acid) would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (sp³) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=N / C=C stretch (Oxazole) | 1500-1650 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

Key structural features that would be elucidated include:

Molecular Geometry: The planarity of the 1,3-oxazole ring and the conformation of the acetic acid side chain relative to the ring.

Bond Parameters: Precise measurements of all bond lengths and angles, which can be compared to theoretical models and data from similar structures.

Crystal Packing and Intermolecular Interactions: A crucial aspect for a carboxylic acid is the analysis of hydrogen bonding. It is highly probable that the molecules would form hydrogen-bonded dimers in the solid state, with the carboxylic acid groups of two molecules interacting. This analysis reveals how molecules are arranged in the crystal lattice, which influences physical properties like melting point and solubility.

While no published crystal structure for this specific compound was found, analysis of related heterocyclic carboxylic acids often reveals such dimeric hydrogen-bonding motifs. mdpi.com

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Circular Dichroism) for Electronic and Conformational Studies

Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) are indispensable for elucidating the electronic and conformational properties of heterocyclic compounds, including this compound and its derivatives. These methods provide critical insights into electronic transitions, molecular structure, and the influence of the chemical environment on these properties.

UV-Vis Spectroscopy for Electronic Studies

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the oxazole ring constitutes the principal chromophore, which is responsible for the absorption of ultraviolet radiation. The absorption is primarily due to π → π* transitions, where electrons are promoted from a π bonding orbital to a π* antibonding orbital.

The parent oxazole molecule is known to exhibit a broad absorption peak around 207 nm, corresponding to a π → π* transition. The substitution on the oxazole ring in this compound—specifically the methyl group at the C2 position and the acetic acid group at the C4 position—is expected to influence the energy of these transitions. Auxochromic groups like the methyl group typically induce a small bathochromic (red) shift, moving the absorption maximum (λmax) to a slightly longer wavelength. The acetic acid moiety may also contribute to minor shifts depending on its electronic interaction with the oxazole π-system.

Research Findings and Solvatochromism

The effect of the solvent on the UV-Vis spectrum, a phenomenon known as solvatochromism, can reveal valuable information about the electronic structure of the molecule. researchgate.netresearchgate.net By measuring the absorption spectrum in a series of solvents with varying polarities, it is possible to probe the differential solvation of the ground and excited states. A bathochromic shift with increasing solvent polarity generally indicates that the excited state is more polar than the ground state, while a hypsochromic (blue) shift suggests the opposite. researchgate.net

While specific experimental data for this compound is not extensively reported in the literature, illustrative data based on analogous oxazole structures can be presented. The expected behavior would involve changes in both the position of λmax and the molar absorptivity (ε) as the solvent environment is altered.

Interactive Table 1: Illustrative UV-Vis Spectroscopic Data for this compound in Various Solvents

This table presents hypothetical data to illustrate the expected spectroscopic behavior.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Expected Shift |

| n-Hexane | 1.88 | 210 | 9,500 | Reference |

| Ethanol | 24.55 | 214 | 9,850 | Bathochromic |

| Acetonitrile | 37.5 | 215 | 9,900 | Bathochromic |

| Water | 80.1 | 217 | 10,200 | Bathochromic |

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for chiral molecules, providing detailed information about their three-dimensional structure and conformation in solution. rsc.org

The target molecule, this compound, is itself achiral and therefore will not produce a CD signal. However, CD spectroscopy becomes a highly relevant and powerful tool for studying its chiral derivatives. For example, if a chiral center is introduced, such as in (R)- or (S)-2-(2-Methyl-1,3-oxazol-4-yl)propanoic acid, the resulting molecule will be CD-active.

Research Findings and Conformational Analysis

For a chiral derivative, the oxazole chromophore exists within a chiral environment, leading to characteristic CD signals known as Cotton effects. The sign (positive or negative) and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of atoms, making CD an excellent probe for determining absolute configuration and studying conformational preferences. nih.gov

The interaction of chiral oxazole-containing ligands with biomolecules, such as DNA, has been investigated using CD to monitor conformational changes upon binding. researchgate.net In such studies, induced CD signals can provide information about the binding mode and the conformational state of both the small molecule and the macromolecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD spectra to correlate the observed signals with specific molecular conformations. mdpi.com

Interactive Table 2: Illustrative Circular Dichroism Data for a Chiral Derivative, (R)-2-(2-Methyl-1,3-oxazol-4-yl)propanoic Acid

This table presents hypothetical data for an illustrative chiral analog.

| Wavelength (nm) | Transition | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| 245 | n → π | +500 |

| 215 | π → π | -8500 |

Computational and Theoretical Investigations of 2 2 Methyl 1,3 Oxazol 4 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations thereof, it is possible to determine the electronic distribution and energy levels within a molecule, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For a molecule like 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

| Parameter | Illustrative Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Note: These are representative values and not experimentally determined or specifically calculated for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP surface would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen and oxygen atoms of the oxazole (B20620) ring, making these areas prone to interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), highlighting its acidic nature and susceptibility to nucleophilic attack.

Molecular Docking Studies for Ligand-Protein Interaction Prediction (in silico only)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various protein targets. Given the structural similarities of some oxazole derivatives to anti-inflammatory drugs, a relevant target for docking studies could be the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

The docking process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. The output is typically a binding energy or docking score, which indicates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While specific docking studies for this compound are not widely published, the following table illustrates the kind of data that would be generated from such a study, using hypothetical docking scores against COX-1 and COX-2.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | COX-1 | -7.5 | Arg120, Tyr355 |

| This compound | COX-2 | -8.2 | Arg120, Tyr385, Ser530 |

| Ibuprofen (Reference) | COX-1 | -7.8 | Arg120, Tyr355 |

| Celecoxib (Reference) | COX-2 | -9.5 | Arg513, His90 |

Note: The docking scores and interacting residues are illustrative and not from actual computational studies on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Behavior

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction compared to the static view offered by molecular docking. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational changes in both the ligand and the protein upon binding, the stability of the ligand-protein complex, and the role of solvent molecules.

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions). The simulation would then be run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms would be analyzed. Key parameters to analyze include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time.

In Silico Prediction of Biological Activities and Pharmacokinetic Properties (e.g., ADME profiling in academic context)

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its development as a drug. These predictions are based on the molecule's structure and physicochemical properties. Various computational models, often available as web servers or standalone software, can predict parameters such as:

Lipophilicity (logP): The octanol-water partition coefficient, which influences solubility and permeability.

Aqueous Solubility (logS): The solubility of the compound in water.

Human Intestinal Absorption (HIA): The percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: The potential for the compound to inhibit key drug-metabolizing enzymes.

Drug-likeness: Adherence to established rules like Lipinski's Rule of Five, which predicts oral bioavailability.

The following table presents a hypothetical ADME profile for this compound, based on typical values for small drug-like molecules.

| Property | Predicted Value (Illustrative) |

| Molecular Weight ( g/mol ) | 155.14 |

| logP | 0.8 |

| logS | -1.5 |

| Human Intestinal Absorption (%) | 90 |

| BBB Permeability | Low |

| CYP2D6 Inhibitor | No |

| Lipinski's Rule of Five | 0 violations |

Note: These values are illustrative and not the result of specific in silico predictions for this compound.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Analogues

Cheminformatics involves the use of computational methods to analyze and model chemical data. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR model is developed by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known biological activity. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that relates these descriptors to the activity.

For this compound, a QSAR study could be performed on a series of its analogues to identify the key structural features that contribute to a specific biological activity, for instance, anti-inflammatory activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

An example of a hypothetical QSAR equation for anti-inflammatory activity could be:

pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * Dipole_Moment + 3.0

This equation would suggest that higher lipophilicity and dipole moment, and lower molecular weight, are beneficial for the anti-inflammatory activity of this class of compounds.

Applications As a Building Block and Intermediate in Complex Organic Synthesis

Role in the Synthesis of Diverse Heterocyclic Compound Libraries

The carboxylic acid function of 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid is a primary reaction site for generating libraries of new heterocyclic compounds. Through standard coupling reactions, the acetic acid moiety can be readily converted into an amide, which can then participate in intramolecular or intermolecular cyclization reactions. This strategy allows for the fusion of new rings onto the existing oxazole (B20620) framework or the linkage of the oxazole to other heterocyclic systems.

For instance, condensation of the corresponding acid hydrazide (derived from the title compound) with various electrophiles can lead to the formation of five- and six-membered heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, or pyrazoles. While direct examples involving this compound are not extensively detailed in readily available literature, the synthetic routes are well-established for analogous structures. The general approach involves converting the carboxylic acid to a more reactive intermediate, which then serves as the linchpin for building new ring systems.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Starting Material Derivative | Reagent | Resulting Heterocycle |

| Acid Chloride | Amines, Hydrazines | Amides, Hydrazides |

| Acid Hydrazide | Carbon Disulfide | 1,3,4-Oxadiazole-2-thione |

| Acid Hydrazide | Isothiocyanates | 1,2,4-Triazole-5-thione |

| Amide (after coupling) | Dehydrating agents | Fused ring systems |

Utilization in the Construction of Complex Organic Molecules

As an intermediate, this compound serves as a key fragment for incorporation into larger, more complex molecules, including natural product analogues and pharmacologically active agents. The oxazole ring is a bioisostere for amide and ester functionalities and is found in a variety of natural products. Synthetic strategies can leverage the title compound to introduce this important moiety.

The acetic acid side chain provides the necessary reactive handle to attach the oxazole unit to other parts of a target molecule via robust and high-yielding reactions like amidation or esterification. This modular approach is central to modern organic synthesis, allowing for the convergent assembly of complex structures from simpler, readily available building blocks.

Precursor to High-Value Fine Chemicals and Specialty Materials

Beyond pharmaceuticals, the structural features of this compound make it a candidate precursor for high-value fine chemicals and specialty materials. The stable, electron-rich oxazole ring can influence the electronic and photophysical properties of molecules into which it is incorporated. Derivatives could potentially be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes, where stable heterocyclic cores are often required. Furthermore, its role as an intermediate extends to the agrochemical sector, where thiazole (B1198619) and oxazole moieties are known to be part of effective crop protection agents. chemimpex.com

Strategic Intermediate in Medicinal Chemistry Lead Optimization (Conceptual Design)

In drug discovery, the process of lead optimization involves synthetically modifying a biologically active compound to improve its therapeutic properties. ijddd.com this compound represents a strategic fragment for this process. The oxazole ring can serve as a stable scaffold, while the acetic acid side chain allows for the systematic exploration of different substituents to probe structure-activity relationships (SAR).

For example, by converting the carboxylic acid to a library of amides or esters, medicinal chemists can modulate properties such as lipophilicity, solubility, and hydrogen bonding capacity. This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. The oxazole itself can engage in specific interactions with biological targets like enzymes and receptors.

Table 2: Conceptual Lead Optimization Strategy

| Modification Site | Reaction Type | Purpose |

| Carboxylic Acid | Amide Coupling | Introduce diverse R-groups, modulate solubility and H-bonding |

| Carboxylic Acid | Esterification | Modify lipophilicity and metabolic stability |

| Oxazole Ring | (If further functionalized) | Alter core scaffold, explore new binding interactions |

| Methyl Group | (If modified pre-synthesis) | Probe steric and electronic effects at the 2-position |

Application in Multi-Component Reactions and Diversification Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are powerful tools for creating molecular diversity. beilstein-journals.org The carboxylic acid functionality of this compound makes it a potential substrate for certain types of MCRs, such as the Ugi or Passerini reactions, after appropriate activation.

While specific examples employing this exact oxazole are sparse, the concept remains valid. For instance, the compound could be used to generate an isocyanide derivative, a key component in many MCRs. Alternatively, the carboxylic acid itself can participate directly in reactions that build complex scaffolds in a single pot. This approach enables the rapid synthesis of large libraries of related compounds, which is highly valuable for screening and drug discovery efforts. The use of MCRs accelerates the discovery process by efficiently generating novel and diverse chemical structures from simple building blocks. nih.govwindows.net

Medicinal Chemistry Research and Biological Target Identification Mechanistic and in Silico Focus

Investigation of Enzyme Mechanisms and Modulation of Activity

While direct enzymatic studies on 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid are not extensively documented, research on related oxazole (B20620) and oxazolone (B7731731) derivatives provides significant insights into its potential for enzyme modulation. The oxazole scaffold is a versatile core for designing enzyme inhibitors.

For instance, studies on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, which share the oxazolone core, have demonstrated reversible inhibition of human acetylcholinesterase (hAChE). nih.gov These compounds interact non-covalently with the enzyme's active site. nih.gov Molecular docking studies of these derivatives revealed that their binding moieties are involved in interactions within the hAChE active site. nih.gov The inhibitory potency varies with the substituents on the benzylidene ring, indicating that modifications to the core structure can fine-tune enzymatic activity. nih.gov

Furthermore, related heterocyclic compounds have shown inhibitory effects in enzymatic synthesis processes. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD), a structurally related heterocyclic thiol, acts as a competitive inhibitor in the enzymatic synthesis of the antibiotic cefazolin. nih.gov This suggests that the heterocyclic nature of the this compound core could be leveraged to design inhibitors for various enzymatic targets.

The general mechanism for many oxazole-based enzyme inhibitors involves the occupation of the active site, preventing the natural substrate from binding. The specific interactions depend on the enzyme's topology and the inhibitor's structural features, such as the placement of hydrogen bond donors and acceptors.

Receptor Binding Studies and Ligand-Target Interactions (in vitro/in silico)

A significant area of research for oxazole derivatives is their interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.com The this compound structure, featuring a heterocyclic head and an acidic tail, is characteristic of many PPAR agonists. These receptors are ligand-activated transcription factors that play crucial roles in regulating glucose and lipid metabolism. nih.gov

In vitro transactivation assays are commonly used to evaluate the activity of these compounds on PPAR subtypes (α, γ, and δ). Studies on α-alkoxy arylpropanoic acids containing a 2-phenyloxazole-4-yl moiety have identified potent PPARγ activators with moderate PPARα activity. nih.gov Similarly, novel thiophene-substituted oxazole-containing α-alkoxy-phenylpropanoic acid derivatives have been designed as highly potent PPARα/γ dual agonists. bohrium.com

Table 1: In Silico Docking Insights for Heterocyclic Compounds on Various Targets

| Compound Class | Target Protein | Key Interactions Observed | Predicted Outcome |

|---|---|---|---|

| Oxazolone Derivatives | Human Acetylcholinesterase (hAChE) | Non-covalent interactions within the active site gorge. | Reversible inhibition of enzyme activity. nih.gov |

| Thiazole (B1198619) Conjugates | Rho6 Protein | Good docking scores with acceptable binding interactions within the active site. | Potential anti-hepatic cancer activity. nih.gov |

| Imidazolo-Triazole Derivatives | Histone Deacetylase 2 (HDAC2) | Hydrogen bonding with HIS 145, HIS 146; Hydrophobic interactions with PHE 155, HIS 183, TYR 209, PHE 210, LEU 276. | Inhibition of HDAC2, potential anticancer agent. ajchem-a.com |

| Pyrazolopyrimidinone Derivatives | SARS-CoV-2 Main Protease (M-pro) | Hydrogen bonding with key residues like SER144 and GLU166. | Potential inhibition of viral replication. mdpi.com |

This table summarizes findings from various in silico studies on different heterocyclic compounds, illustrating the common approaches and outcomes in ligand-target interaction analysis.

In silico molecular docking studies are crucial for understanding these interactions. For PPARs, the acidic head group (like the acetic acid moiety) typically forms hydrogen bonds with key amino acid residues (such as Tyrosine, Histidine, and Serine) in the ligand-binding pocket, while the heterocyclic core and other lipophilic parts of the molecule occupy a hydrophobic pocket. mdpi.com This dual interaction is essential for receptor activation.

Studies on the Modulation of Specific Biological Pathways

The activation of receptors like PPARs by ligands such as oxazole acetic acid derivatives directly leads to the modulation of complex biological pathways. PPAR activation influences the transcription of numerous genes involved in energy homeostasis.

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism (e.g., liver, heart), its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1). nih.gov This results in reduced plasma triglyceride levels. nih.govnih.gov

PPARγ Activation: Highly expressed in adipose tissue, its activation promotes adipogenesis, enhances insulin (B600854) sensitivity, and improves glucose metabolism. nih.gov

Therefore, compounds acting as PPAR agonists can modulate pathways central to metabolic syndrome, including hyperglycemia and dyslipidemia. bohrium.com Beyond metabolic pathways, other signaling cascades can be targeted. For example, studies on different heterocyclic compounds have shown modulation of pathways like the EGFR/PI3K/AKT/mTOR signaling cascade, which is critical in cancer cell proliferation. nih.gov While not directly demonstrated for this compound, this highlights the potential for this structural class to influence a wide range of cellular processes.

Structure-Based Drug Design Principles Applied to Oxazole Cores

The oxazole ring is a privileged scaffold in medicinal chemistry due to its favorable chemical properties and ability to form specific interactions with biological targets. tandfonline.comresearchgate.net Structure-based drug design is an iterative process that leverages the three-dimensional structure of a target protein to design or optimize ligands. nih.gov

The development of oxazole-based PPAR agonists is a prime example of this approach. Researchers have systematically modified the oxazole core and its substituents to enhance potency and selectivity:

Core Scaffold: The oxazole ring connected to a phenylpropanoic acid moiety serves as the foundational structure. nih.govbohrium.com

Linker Modification: The nature and length of the linker between the oxazole head and other parts of the molecule are critical. Replacing a phenylene group with a polymethylene spacer has been explored to modulate PPARα selectivity. researchgate.net